5-Bromo-3-(4-methylanilino)indol-2-one

IDO1 inhibition Immuno-oncology Tryptophan metabolism

5-Bromo-3-(4-methylanilino)indol-2-one is a selective IDO1 inhibitor (IC50 13–16 nM) with demonstrated cytotoxicity against A-549 (IC50 2.93 μM) and MCF-7 (IC50 7.17 μM) cells. Its dual activity on apelin (IC50 2.26 μM) and AT1 receptors makes it an ideal reference standard for immuno-oncology, GPCR, and SAR programs. Supplied at ≥95% purity with full spectroscopic characterization, this compound accelerates target validation and hit-to-lead optimization.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 57743-26-7
Cat. No. B182624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(4-methylanilino)indol-2-one
CAS57743-26-7
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br
InChIInChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)
InChIKeyDSKFGKWELDNZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(4-methylanilino)indol-2-one (CAS 57743-26-7): Baseline Characterization for Research Procurement


5-Bromo-3-(4-methylanilino)indol-2-one (CAS 57743-26-7; molecular formula C15H11BrN2O; molecular weight 315.16 g/mol) is a synthetic 3-iminoindolin-2-one derivative featuring a 5-bromo substitution on the indole core and a 4-methylanilino moiety at the 3-position [1]. This compound belongs to the 2-indolinone (oxindole) class, a privileged scaffold in medicinal chemistry known for binding to diverse biological targets . The target compound is commercially available from multiple vendors at purities typically ≥95%, supplied exclusively for research and development purposes .

Why 5-Bromo-3-(4-methylanilino)indol-2-one Cannot Be Replaced by Generic Indolinone Analogs


Indolinone derivatives exhibit highly divergent biological activities contingent on specific substitution patterns [1]. The 5-bromo substituent significantly modulates electronic properties and target binding affinity, while the 4-methylanilino group at the 3-position governs steric and hydrogen-bonding interactions . Direct substitution with non-brominated analogs (e.g., 3-(4-methylanilino)indol-2-one, CAS 42407-86-3) or alternative halogen-substituted variants yields compounds with substantially altered potency profiles and synthetic accessibility . The evidence below quantifies these differences across multiple performance dimensions.

5-Bromo-3-(4-methylanilino)indol-2-one: Quantitative Differentiation Evidence for Scientific Selection


IDO1 Inhibitory Activity: 13 nM IC50 Against Mouse Enzyme in Cellular Assay

5-Bromo-3-(4-methylanilino)indol-2-one demonstrates potent inhibition of mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 13 nM in a cellular assay using P815 cells transfected with mouse IDO1, measuring L-kynurenine reduction after 16 hours via HPLC [1]. For comparison, the unsubstituted 3-(4-methylanilino)indol-2-one analog (CAS 42407-86-3) lacks the 5-bromo moiety, which is known to enhance target engagement through electronic effects on the indolinone core . In cellular assays against human IDO1 in IFNγ-stimulated LXF-289 and A375 cells, the compound maintains consistent potency with IC50 values of 14 nM and 16 nM respectively, indicating translational relevance across species [1].

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Synthesis Efficiency: One-Step Quantitative Yield Under Vilsmeier Conditions

5-Bromo-3-(4-methylanilino)indol-2-one is accessible via a one-step synthesis protocol using adapted Vilsmeier conditions, delivering the product in quantitative yield [1]. This synthetic efficiency contrasts with multi-step routes often required for other 3-substituted indolinone derivatives. The protocol generates product characterized by comprehensive spectroscopic analysis including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with full spectral data provided [1]. By comparison, the non-brominated analog 3-(4-methylanilino)indol-2-one (CAS 42407-86-3) typically requires alternative synthetic approaches that may involve additional purification steps .

Synthetic methodology Process chemistry Vilsmeier reaction

Cytotoxic Potency Ranking: 5-Bromo Substitution Confers Superior Activity Within Analog Series

In a systematic evaluation of novel 3-substituted 2-indolinone derivatives screened against HT-29 colon adenocarcinoma and MCF-7 breast adenocarcinoma cell lines via MTT assay, the compound bearing 5-bromo substitution was identified as the most potent derivative among all compounds tested [1]. Several derivatives achieved IC50 values <10 μM, with the 5-bromo-substituted derivative demonstrating superior activity relative to non-brominated and alternatively substituted analogs within the same series. The global physicochemical properties (including CLogP values) were calculated for compounds in series IVa-e and Va-h, with the two most active compounds showing similar CLogP values, indicating that the bromine substitution's electronic contribution—rather than purely lipophilicity effects—drives the potency enhancement [1].

Cytotoxicity Anticancer screening MTT assay

Apelin Receptor and AT1 Receptor Binding: Defined Selectivity Profile

5-Bromo-3-(4-methylanilino)indol-2-one has been evaluated against two therapeutically relevant G protein-coupled receptors: the apelin receptor (human) and type-1 angiotensin II (AT1) receptor (human) [1]. The compound exhibits IC50 values of 2,260 nM against the apelin receptor and 7,760 nM against the AT1 receptor [1]. This ~3.4-fold selectivity for the apelin receptor over AT1 receptor provides a defined baseline binding profile that can inform target selection in cardiovascular or metabolic disease research. The non-brominated analog (CAS 42407-86-3) has not been similarly profiled against these GPCR targets in public databases, making the brominated derivative the only member of this chemotype with documented dual-receptor activity data .

GPCR pharmacology Apelin receptor Angiotensin receptor

Anticancer Activity: Sub-Micromolar IC50 Against A-549 Lung Cancer Cells

5-Bromo-3-(4-methylanilino)indol-2-one exhibits significant cytotoxic effects against A-549 lung cancer cells with an IC50 value of 2.93 ± 0.47 μM and against MCF-7 breast cancer cells with an IC50 of 7.17 ± 0.94 μM . The compound's mechanism involves induction of apoptosis via reactive oxygen species (ROS) accumulation and inhibition of cell cycle progression, with demonstrated VEGFR-2 inhibitory activity contributing to its anti-angiogenic potential . For comparison, the unsubstituted analog 3-(4-methylanilino)indol-2-one (CAS 42407-86-3) lacks the 5-bromo substitution known to enhance cytotoxicity in this chemotype, though head-to-head data under identical conditions are not publicly available .

Lung cancer Cytotoxicity screening Apoptosis

Antimicrobial Activity: Demonstrated Inhibition of Bacterial Pathogens

5-Bromo-3-(4-methylanilino)indol-2-one has demonstrated antimicrobial activity against various bacterial pathogens in standard susceptibility assays . Structurally similar indole-containing molecules within this chemotype have shown selective activity against resistant bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of both the 5-bromo and 4-methylanilino substituents on the indolin-2-one core is a key feature influencing the compound's electronic properties and biological target interactions relevant to antimicrobial activity . While specific MIC values for the target compound are not publicly disclosed in peer-reviewed literature, the documented antimicrobial potential of this chemotype distinguishes it from the non-brominated analog 3-(4-methylanilino)indol-2-one (CAS 42407-86-3), for which antimicrobial activity has not been reported .

Antimicrobial Antibacterial MRSA

5-Bromo-3-(4-methylanilino)indol-2-one: Validated Application Scenarios for Research Procurement


IDO1 Inhibitor Screening and Immuno-Oncology Target Validation

5-Bromo-3-(4-methylanilino)indol-2-one serves as a validated IDO1 inhibitor with documented potency across both mouse (13 nM IC50) and human (14-16 nM IC50) enzyme preparations in cellular assays [1]. Researchers conducting IDO1 target validation studies or screening campaigns can utilize this compound as a positive control or as a starting scaffold for further optimization. The consistent potency across species makes it particularly suitable for translational studies bridging in vitro findings to in vivo mouse models of tumor immunology [1].

Anticancer Lead Generation: Cytotoxicity Screening and SAR Studies

The compound's demonstrated cytotoxicity against A-549 lung cancer cells (IC50 = 2.93 ± 0.47 μM) and MCF-7 breast cancer cells (IC50 = 7.17 ± 0.94 μM) [1], combined with its identification as the most potent derivative among a series of 3-substituted 2-indolinones [2], makes it a compelling starting point for structure-activity relationship (SAR) studies in anticancer drug discovery. The compound's mechanism involving ROS accumulation, cell cycle arrest, and VEGFR-2 inhibition [1] provides multiple endpoints for mechanistic validation.

GPCR Pharmacology: Apelin and Angiotensin Receptor Binding Studies

With documented binding activity against the apelin receptor (IC50 = 2.26 μM) and type-1 angiotensin II receptor (IC50 = 7.76 μM) [1], 5-bromo-3-(4-methylanilino)indol-2-one provides a defined baseline for researchers investigating cardiovascular or metabolic GPCR targets. The ~3.4-fold selectivity for apelin receptor over AT1 receptor can inform polypharmacology assessment and hit triage decisions in early-stage GPCR drug discovery programs [1].

Chemical Methodology: Reference Compound for Vilsmeier Synthesis Optimization

The published one-step quantitative-yield synthesis protocol using adapted Vilsmeier conditions [1] establishes 5-bromo-3-(4-methylanilino)indol-2-one as a reliable reference standard for synthetic methodology development. The comprehensive spectroscopic characterization data (1H-, 2H-, 13C-NMR, IR, and Raman) [1] enables researchers to benchmark reaction conditions, validate analytical methods, and troubleshoot synthetic challenges in the preparation of related 3-iminoindolin-2-one derivatives.

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